Description
The compound (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone family. This compound features a thiazolidinone ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, along with various substituents that contribute to its unique chemical properties and potential biological activities.
Source
The compound can be synthesized through various organic chemistry methods and is often studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Classification
This compound is classified as a thiazolidinone derivative due to its structural characteristics. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Methods and Technical Details
The synthesis of (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. A common method includes the condensation of 2,3-dimethylbenzaldehyde with 2-nitrobenzylidene thiosemicarbazone under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst, such as acetic acid or another organic acid, to yield the final thiazolidinone compound.
The reaction conditions can significantly influence the yield and purity of the final product. Factors such as temperature, solvent choice, and reaction time must be optimized for successful synthesis.
Structure and Data
The molecular formula of (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is . Its molecular weight is approximately 304.36 g/mol.
The InChI key for this compound is InChI=1S/C15H16N2O3S/c1-10(2)12-6-4-5-8(11(12)17)7-13(18)14(19)20-15(7)9/h4-6H,1-3H3,(H,17,18)/b14-7+
. The structural representation can be visualized using molecular modeling software.
Types of Reactions
(5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one may involve interactions with biological targets such as enzymes or receptors. Specific pathways through which this compound exerts its effects are still under investigation but may include:
Data supporting these mechanisms often come from in vitro studies assessing the compound's effects on various cell lines and microbial strains.
Physical Properties
Chemical Properties
Relevant data regarding melting point and boiling point are essential for understanding its behavior in different conditions but are not explicitly provided in the available literature.
Scientific Uses
The applications of (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one include:
Research continues to explore the full range of biological activities associated with this compound, aiming to identify new therapeutic applications based on its structural characteristics and reactivity profiles.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3